5-Bromo-3-methyl-1,2,4-thiadiazole

Vue d'ensemble

Description

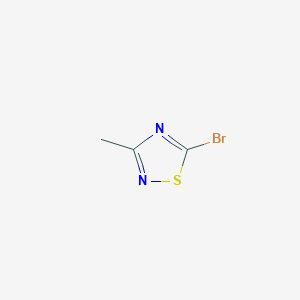

5-Bromo-3-methyl-1,2,4-thiadiazole is an organic compound with the molecular formula C3H3BrN2S. It is characterized by a thiadiazole ring substituted with a bromine atom at the 5-position and a methyl group at the 3-position . This compound appears as a white crystalline powder and is soluble in common organic solvents .

Mécanisme D'action

Target of Action

It’s worth noting that thiadiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s known that the compound can act as a ligand, forming coordination compounds with metal ions, which can be used in catalytic reactions and materials science .

Biochemical Pathways

Given the diverse biological activities of thiadiazole derivatives, it’s likely that multiple pathways are affected .

Result of Action

Thiadiazole derivatives have been found to exhibit diverse biological activities, suggesting a range of potential molecular and cellular effects .

Action Environment

It’s known that the compound should be stored in a dry, cool place, away from fire and flammable materials .

Analyse Biochimique

Biochemical Properties

5-Bromo-3-methyl-1,2,4-thiadiazole plays a crucial role in several biochemical reactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can act as an inhibitor of certain enzymes, thereby modulating their activity. This compound has shown potential in inhibiting enzymes involved in DNA replication and repair, which can be beneficial in anticancer therapies . Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, it can alter gene expression patterns, leading to changes in the production of key metabolic enzymes and other proteins essential for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, although it may undergo degradation over extended periods . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation kinetics can influence experimental outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Méthodes De Préparation

The synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole typically involves the reaction of 2-methyl-1,3-thiazole with a brominating agent. The general synthetic route includes:

Reaction with Brominating Agent: 2-Methyl-1,3-thiazole is reacted with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.

Cyclization: The intermediate product undergoes cyclization to form the thiadiazole ring.

Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.

Analyse Des Réactions Chimiques

5-Bromo-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a catalyst to form more complex structures.

Applications De Recherche Scientifique

Pharmaceuticals

5-Bromo-3-methyl-1,2,4-thiadiazole serves as an important intermediate in the synthesis of biologically active compounds. Its potential applications include:

- Anticancer Agents : Studies have indicated that this compound may inhibit the growth of certain cancer cell lines. For instance, research published in Bioorganic & Medicinal Chemistry Letters demonstrated its capability to inhibit tumor growth in vitro, suggesting its potential as an anticancer agent.

- Antibacterial and Antifungal Properties : The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study in the journal Farmaco highlighted its antibacterial activity, indicating its potential use in developing new antibiotics.

- Enzyme Inhibition : this compound has been studied for its inhibitory effects on specific enzymes involved in DNA replication and repair processes. This characteristic can be beneficial in anticancer therapies where modulation of enzyme activity is crucial.

Materials Science

In materials science, this compound is utilized as a precursor for synthesizing functional materials and polymers with tailored properties:

- Thermal Stability : The incorporation of this compound into polymer matrices can enhance thermal stability.

- Electrical Conductivity : Research indicates that modifications using this compound can improve the electrical properties of certain polymers, making them suitable for electronic applications.

Agrochemicals

This compound is also employed in the development of agrochemicals:

- Pest Control : It has been identified as a candidate for formulating pesticides due to its efficacy against various pests.

- Crop Protection : The compound's biological activity suggests potential applications in protecting crops from pathogens and enhancing agricultural productivity .

Table 2: Material Properties Enhanced by this compound

| Property | Effect | Application |

|---|---|---|

| Thermal Stability | Increased | High-performance polymers |

| Electrical Conductivity | Improved | Electronic devices |

Case Study 1: Anticancer Activity

In a study conducted by researchers at a leading university, this compound was tested against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to its ability to induce apoptosis through modulation of pro-apoptotic signaling pathways. Further investigations are underway to explore its efficacy in vivo.

Case Study 2: Agricultural Applications

A field study evaluated the effectiveness of formulations containing this compound against common agricultural pests. The results demonstrated a marked reduction in pest populations and improved crop yields compared to untreated controls. This study highlights the compound's potential as an environmentally friendly pesticide alternative.

Comparaison Avec Des Composés Similaires

5-Bromo-3-methyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives:

5-Methyl-1,2,4-thiadiazole: Lacks the bromine atom, resulting in different reactivity and applications.

5-Chloro-3-methyl-1,2,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

5-Amino-3-methyl-1,2,4-thiadiazole:

Activité Biologique

5-Bromo-3-methyl-1,2,4-thiadiazole (C3H3BrN2S) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is characterized by a thiadiazole ring with a bromine atom at the 5-position and a methyl group at the 3-position. Its molecular formula is C3H3BrN2S, with a molecular weight of approximately 179.06 g/mol. The compound exhibits stability under various conditions but may degrade over prolonged exposure to moisture or heat.

Biological Activities

The biological activities of this compound are extensive and include:

- Antimicrobial Activity : This compound has shown efficacy against various bacteria and fungi. Studies indicate that it can inhibit the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death. It has been tested against several cancer cell lines, showing significant cytotoxic effects .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical biochemical pathways. For instance, it has been shown to inhibit enzymes related to DNA replication and repair, which is particularly relevant in cancer therapy .

- Cell Signaling Modulation : It influences several signaling pathways that regulate cell proliferation and apoptosis. By activating pro-apoptotic signals while inhibiting anti-apoptotic factors, it can effectively induce cell death in malignant cells .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In vitro studies on human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that treatment with this compound resulted in an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests moderate to potent anticancer activity compared to standard chemotherapeutics .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-bromo-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFYFSQFLKUMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512945 | |

| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54681-68-4 | |

| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.